5-bromo-2-chloro-N-(quinolin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-(quinolin-5-yl)benzamide is an organic compound with the molecular formula C16H10BrClN2O It is a derivative of benzamide, featuring bromine and chlorine substituents on the benzene ring and a quinoline moiety attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(quinolin-5-yl)benzamide typically involves the following steps:
Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 5 and 2 positions, respectively.
Quinoline Attachment: The quinoline moiety is introduced through a nucleophilic substitution reaction, where 5-quinolinylamine reacts with the brominated and chlorinated benzamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and chlorination reactions, followed by the attachment of the quinoline moiety using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(quinolin-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents or the quinoline moiety.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often used in the presence of ligands and bases to facilitate coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine or chlorine atoms.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include larger molecules formed by the coupling of this compound with other aromatic or heteroaromatic compounds.
Scientific Research Applications
5-bromo-2-chloro-N-(quinolin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: It is used as a probe to study biological pathways and interactions involving quinoline derivatives.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(quinolin-5-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and chlorine substituents, along with the quinoline moiety, contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(5-quinolinyl)benzamide
- 5-bromo-2-fluoro-N-(5-quinolinyl)benzamide
- 5-bromo-2-chloro-N-(3-quinolinyl)benzamide
Uniqueness
5-bromo-2-chloro-N-(quinolin-5-yl)benzamide is unique due to the specific positioning of the bromine and chlorine substituents on the benzene ring and the attachment of the quinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H10BrClN2O |
---|---|
Molecular Weight |
361.62 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C16H10BrClN2O/c17-10-6-7-13(18)12(9-10)16(21)20-15-5-1-4-14-11(15)3-2-8-19-14/h1-9H,(H,20,21) |
InChI Key |
QNINADJFFSWCKI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=C(C=CC(=C3)Br)Cl |
solubility |
5 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.